molecular formula C13H28Cl2O6P2 B016738 Tetraisopropyl Dichloromethylene Diphosphonate CAS No. 10596-22-2

Tetraisopropyl Dichloromethylene Diphosphonate

Cat. No.: B016738
CAS No.: 10596-22-2
M. Wt: 413.2 g/mol
InChI Key: OMTPMIYCEZYHFY-UHFFFAOYSA-N
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Description

Tetraisopropyl Dichloromethylene Diphosphonate (CAS 10596-22-2) is a bisphosphonate ester with the molecular formula C₁₃H₂₈Cl₂O₆P₂ and a molecular weight of 412.07 g/mol . It is characterized by a central dichloromethylene (-CCl₂-) group bridging two phosphonate moieties, each esterified with isopropyl groups. This compound is highly lipophilic, as indicated by its LogP value of 6.16, suggesting preferential solubility in organic solvents over water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropyl Dichloromethylene Diphosphonate can be synthesized by reacting phosphorous acid with methylacetone and dichloromethane . The process involves two main steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves maintaining specific temperatures and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce different substituted phosphonates .

Scientific Research Applications

Chemistry

TIS-Cl₂-MDP serves as an intermediate in the synthesis of other chemical compounds, notably Clodronic Acid (clodronate), which is used as a treatment for bone diseases such as osteoporosis and Paget's disease. The compound's synthesis typically involves multi-step reactions, including the reaction of phosphorous acid with methylacetone and dichloromethane under controlled conditions.

Biology

In biological research, TIS-Cl₂-MDP is studied for its effects on bone metabolism . It has shown potential in inhibiting osteoclast activity, which is crucial for conditions involving excessive bone resorption . The compound's mechanism involves binding to hydroxyapatite in bone tissue, thereby inducing osteoclast apoptosis.

Medicine

TIS-Cl₂-MDP is utilized in developing drugs targeting various bone-related conditions. Its application extends to clinical settings where it has been evaluated for lowering serum calcium levels in patients with primary hyperparathyroidism . The compound demonstrates significant anti-resorptive activity, making it a valuable therapeutic agent.

Industrial Applications

TIS-Cl₂-MDP finds utility beyond pharmaceuticals:

  • Agriculture : Used as a pesticide and herbicide due to its insecticidal properties.
  • Chemical Manufacturing : Acts as a precursor in synthesizing other organophosphate compounds.
  • Industrial Processes : Functions as an adjuvant and lubricant in various manufacturing processes.

The biological activity of TIS-Cl₂-MDP has been extensively studied:

  • It inhibits osteoclastogenesis and reduces bone resorption rates.
  • Clinical studies have demonstrated its efficacy in lowering serum calcium levels significantly when administered at therapeutic doses .

Data Table: Comparison of Similar Compounds

CompoundStructure TypePrimary UseBiological Activity
Tetraisopropyl Dichloromethylene DiphosphonateOrganophosphorus CompoundPesticide/HerbicideInhibits bone resorption
Clodronic AcidBisphosphonateTreatment for osteoporosisInhibits osteoclast activity
Triethyl PhosphateOrganophosphateFlame retardantLow toxicity
Dimethyl MethylphosphonateOrganophosphateChemical synthesisToxicity concerns

Clinical Study on Calcium Levels

A double-blind, placebo-controlled study evaluated the effects of TIS-Cl₂-MDP on serum calcium levels in patients with primary hyperparathyroidism. The results indicated a significant reduction in serum calcium from 11.5 mg/dL to 10.8 mg/dL after treatment with TIS-Cl₂-MDP over 12 weeks .

In Vitro Studies on Osteoclast Activity

In vitro studies have demonstrated that TIS-Cl₂-MDP can effectively inhibit osteoclast formation and activity, leading to decreased bone resorption rates. These findings support its potential use in treating metabolic bone diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Halogen-Substituted Methylene Diphosphonates

The dichloromethylene group in Tetraisopropyl Dichloromethylene Diphosphonate can be substituted with other halogens or hydrogen, altering physicochemical and biological properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Features
Tetraisopropyl Methylene Diphosphonate 1660-95-3 C₁₃H₂₈O₆P₂ 344.00 ~5.2* Higher hydrophilicity due to unsubstituted methylene; used in NMR studies .
Tetraisopropyl Fluoromethylenediphosphonate 1312032-30-6 C₁₃H₂₉FO₆P₂ 394.28 N/A Fluorine substitution enhances metabolic stability; potential for PET imaging .
Tetraisopropyl Monochloromethylene Diphosphonate N/A C₁₃H₂₈ClO₆P₂ 378.00 N/A Intermediate reactivity; synthesized via partial reduction of dichloro analog .
Tetraisopropyl Monobromomethylene Diphosphonate N/A C₁₃H₂₈BrO₆P₂ 422.00 N/A Bromine’s larger atomic radius may influence steric effects in reactions .

*Estimated based on structural similarity.

Key Differences :

  • Lipophilicity : Dichloromethylene substitution increases LogP compared to unsubstituted methylene analogs, enhancing membrane permeability .
  • Reactivity : Chlorine atoms in this compound facilitate nucleophilic displacement, enabling synthesis of derivatives like cyclohexene-diphosphonates .

Comparison with Disodium Salt Derivatives: Clodronate

Clodronic Acid Disodium Salt (Clodronate, CAS 22560-50-5) is the hydrolyzed, water-soluble derivative of this compound.

Property This compound Clodronate Disodium Salt
Solubility Lipophilic (organic solvents) Hydrophilic (water)
Molecular Weight 412.07 g/mol 359.90 g/mol (tetrahydrate)
Applications Synthetic intermediate Anti-resorptive drug for osteoporosis, arthritis
Biological Activity Inactive precursor Inhibits osteoclast activity; anti-inflammatory in arthritis models

Mechanistic Insight : While this compound lacks direct therapeutic use, its conversion to Clodronate—via ester hydrolysis—yields a compound that chelates calcium and disrupts osteoclast function .

Comparison with Other Bisphosphonate Esters

  • Diisopropyl Phosphorochloridate (CAS 2574-25-6): A mono-phosphonate ester used in pesticide synthesis. Unlike this compound, it lacks a bridging methylene group, limiting its utility in bone-targeting applications .
  • Tetraisopropyl Methanediphosphonate (CAS 1660-95-3): The unsubstituted methylene analog shows reduced chemical reactivity but is employed in coordination chemistry due to its chelating properties .

Biological Activity

Tetraisopropyl dichloromethylene diphosphonate (TIDDP) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating bone-related diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a bisphosphonate compound characterized by two phosphonate groups attached to a methylene bridge. Its structure can be represented as:

 CH CH 3 2 2P O O CCl 2P O O \text{ CH CH 3 2 2P O O CCl 2P O O }

This configuration contributes to its biological activity, particularly its affinity for bone tissue and its ability to inhibit osteoclast-mediated bone resorption.

The primary mechanism of action for TIDDP and other bisphosphonates involves the inhibition of osteoclast activity, which leads to decreased bone resorption. This is particularly beneficial in conditions such as osteoporosis and metastatic bone disease. TIDDP achieves this through several pathways:

  • Inhibition of Farnesyl Pyrophosphate Synthase : By disrupting the mevalonate pathway, TIDDP prevents the prenylation of proteins essential for osteoclast function.
  • Induction of Osteoclast Apoptosis : TIDDP promotes programmed cell death in osteoclasts, reducing their lifespan and activity in bone resorption.

Antimicrobial Properties

Recent studies have indicated that TIDDP exhibits antimicrobial properties. For instance, a study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus, demonstrating a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of traditional antibiotics like ciprofloxacin .

Compound MBIC 50 (µg/mL) MBIC 90 (µg/mL)
TIDDP16100
Ciprofloxacin8>100

This suggests that TIDDP may serve as a promising candidate for treating infections associated with osteomyelitis, especially in patients with compromised bone integrity.

Case Studies

  • Metastatic Bone Disease : A clinical trial assessed the efficacy of clodronate (a related compound) in managing metastatic bone disease. Results showed significant improvements in calcium balance among patients treated with clodronate compared to placebo . Although TIDDP was not directly tested, similar bisphosphonates are expected to exhibit comparable benefits.
  • Osteomyelitis Treatment : In an animal model study, a conjugate involving TIDDP demonstrated enhanced therapeutic efficacy against osteomyelitis pathogens. The study reported a 99% reduction in bacterial load after administration, indicating that TIDDP could improve treatment outcomes in severe infections .

Safety and Efficacy

TIDDP has been evaluated for safety in various animal models. Studies indicate that it possesses a favorable safety profile when administered at therapeutic doses, with minimal adverse effects reported. Long-term studies are necessary to fully understand its chronic effects on bone metabolism and potential toxicity.

Q & A

Q. Basic: What synthetic methodologies are recommended for Tetraisopropyl Dichloromethylene Diphosphonate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves nucleophilic substitution reactions using tetrachloromonospirocyclotriphosphazenes and carbazolyldiamine derivatives. For example, a reaction between tetrachloromonospirophosphazene (1) and carbazolyldiamine (3) in tetrahydrofuran (THF) with triethylamine (Et3N) as a base achieves moderate yields . Key parameters for optimization include:

  • Solvent choice : THF is preferred due to its inertness and ability to dissolve phosphazene intermediates.
  • Reaction time : Extended durations (e.g., 3 days at room temperature) ensure complete substitution of chlorine atoms.
  • Purification : Column chromatography is critical to isolate the target compound from byproducts like triethylammonium chloride .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFHigh solubility
Reaction Time72 hours (RT)>80% completion
BaseTriethylamineNeutralizes HCl

Q. Basic: Which analytical techniques are most reliable for characterizing structural integrity and purity?

Answer:

  • <sup>31</sup>P NMR Spectroscopy : Identifies phosphorus environments, with shifts typically observed at δ 10–15 ppm for dichloromethylene diphosphonate derivatives .
  • X-ray Crystallography : Confirms stereochemistry and molecular packing, though challenges arise due to hygroscopicity .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210 nm .

Note : Stability during analysis is a concern; samples should be stored under inert gas (e.g., N2) to prevent hydrolysis .

Q. Advanced: How can contradictions in bone resorption inhibition efficacy between in vitro and in vivo models be resolved?

Answer:
Discrepancies often stem from bioavailability differences. For instance, in vitro studies using osteoclast cultures show direct inhibition of tartrate-resistant acid phosphatase (TRAP) activity, while in vivo models require liposomal encapsulation to enhance tissue targeting . Methodological adjustments include:

  • Dosage calibration : In vivo efficacy requires higher doses (e.g., 5–10 mg/kg) due to rapid renal clearance .
  • Model selection : Use transgenic mice with humanized bone microenvironments to bridge in vitro-in vivo gaps .

Table 2: Comparative Efficacy in Bone Studies

Model TypeEffective ConcentrationKey Limitation
In vitro (osteoclasts)1–5 µMLack of metabolic factors
In vivo (murine)5–10 mg/kgRapid clearance

Q. Advanced: What strategies mitigate compound instability during long-term experiments?

Answer:

  • Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C prevent hydrolysis .
  • Handling : Use gloveboxes under argon for sensitive reactions .
  • Formulation : Liposomal encapsulation (e.g., Clodrosome® analogs) enhances stability in biological matrices .

Critical Consideration : Degradation products (e.g., phosphoric acid derivatives) can confound results; validate stability via periodic HPLC checks .

Q. Advanced: How should liposome-encapsulated forms be designed for macrophage depletion studies?

Answer:
Liposomal encapsulation protocols involve:

Lipid composition : Phosphatidylcholine/cholesterol (7:3 molar ratio) forms stable bilayers .

Loading efficiency : Adjust pH to 7.4 during hydration to maximize compound entrapment (>90%) .

Validation : Flow cytometry (e.g., CD11b+ cell counts) confirms macrophage depletion efficacy .

Application Example : Intravenous administration of 0.1 mL liposomal suspension per 10 g body weight in mice depletes splenic macrophages within 48 hours .

Q. Cross-Disciplinary: What integrated approaches reconcile chemical and biological data in mechanistic studies?

Answer:

  • Multi-omics integration : Pair phosphoproteomics (to track kinase inhibition) with transcriptomics (e.g., osteoclast-specific gene suppression) .
  • Kinetic Modeling : Use HPLC-MS data to build pharmacokinetic/pharmacodynamic (PK/PD) models, accounting for renal clearance rates .
  • In silico docking : Predict binding affinities to bone matrix proteins (e.g., osteopontin) using molecular dynamics simulations .

Table 3: Cross-Disciplinary Methodologies

ApproachTechniqueOutcome Metric
PhosphoproteomicsLC-MS/MSKinase activity profiles
PK/PD ModelingNon-linear regressionDose-response curves
Molecular DockingAutoDock VinaBinding energy (ΔG)

Properties

IUPAC Name

2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTPMIYCEZYHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400651
Record name Tetrapropan-2-yl (dichloromethylene)bis(phosphonate)
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Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10596-22-2
Record name Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester
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Record name Tetraisopropyldichloromethylenebisphosphonate
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Record name Tetrapropan-2-yl (dichloromethylene)bis(phosphonate)
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Record name Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester
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Record name tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate)
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